molecular formula C20H21N3OS B2674964 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207003-51-7

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2674964
CAS RN: 1207003-51-7
M. Wt: 351.47
InChI Key: GYOVFLHWLNEEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, also known as MTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in drug discovery and development.

Scientific Research Applications

Heterocyclic Synthesis

Thiourea-acetamides, like the compound , are valuable precursors in heterocyclic syntheses. They enable the efficient, one-pot synthesis of various heterocycles, such as 2-iminothiazoles and imidazo[1,2-c]pyrimidines, through cascade reactions. These reactions are notable for their excellent atom economy and the potential to generate compounds with significant biological activities (Schmeyers & Kaupp, 2002).

Antifungal Activity

Imidazole derivatives, including those similar to the compound of interest, have been explored for their antifungal properties. A series of these derivatives exhibited significant activity against fungal strains like Candida albicans and Candida krusei, showing promise for addressing drug-resistant fungal infections. The study also utilized molecular docking to elucidate the mode of action, highlighting the potential of these compounds in antifungal research (Altındağ et al., 2017).

Antimicrobial and Antibacterial Activities

Imidazole derivatives have been synthesized to target specific enzymes in bacteria, showing appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. This research suggests the utility of these compounds in developing new antibacterial agents, particularly against resistant strains such as MRSA and ESBL-producing bacteria (Daraji et al., 2021).

Metal Complexation

Imidazolyl acetamido derivatives have also been studied for their complexation behavior with metal ions, which is significant for the development of new materials and sensors. The synthesis of imidazolyl acetamido p-tert-butylcalix[4]arenes and their ability to complex with monovalent and divalent metal ions demonstrate the versatility of these compounds in creating new supramolecular structures (Cheriaa et al., 2008).

properties

IUPAC Name

2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-4-8-16(9-5-14)18-12-21-20(23(18)3)25-13-19(24)22-17-10-6-15(2)7-11-17/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOVFLHWLNEEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

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